(Z)-methyl 4-((6-(2-(benzyloxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[3-oxo-6-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-30-26(29)19-9-7-17(8-10-19)13-23-25(28)21-12-11-20(14-22(21)33-23)31-16-24(27)32-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3/b23-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZVBKLQXQVAV-QRVIBDJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((6-(2-(benzyloxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuran moiety linked to a benzoate group, with a unique ylidene structure that may contribute to its biological activity. The presence of the benzyloxy and oxoethoxy groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, methoxylated chalcones have been reported to exhibit inhibition rates of up to 71% in DPPH radical scavenging assays, indicating their potential as antioxidant agents .
- Antimicrobial Activity : Some derivatives have demonstrated promising antibacterial and antifungal activities. In studies, certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/ml against various pathogens, highlighting their efficacy against resistant strains .
- Anticholinesterase Activity : Related compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. One study reported an IC50 value of 10 nM for a related compound, suggesting strong potential for therapeutic applications in treating conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Free Radical Scavenging : The antioxidant activity may be attributed to the compound's ability to donate electrons and neutralize free radicals, thus preventing oxidative stress in cells.
- Enzyme Inhibition : The anticholinesterase activity suggests that the compound may interact with the active site of AChE, blocking its activity and leading to increased levels of acetylcholine in synaptic clefts.
- Membrane Interaction : The lipophilic nature of the benzyloxy group may enhance membrane permeability, allowing the compound to exert its effects more effectively within cellular environments.
Case Studies
Several studies have explored similar compounds and their biological activities:
- A study on a series of benzofuran derivatives revealed significant anticholinesterase activity, with structure-activity relationships indicating that modifications at specific positions could enhance efficacy .
- Another investigation into methoxylated chalcones highlighted their dual role as antioxidants and antimicrobial agents, reinforcing the potential utility of such compounds in therapeutic contexts .
Data Summary
The following table summarizes key biological activities associated with compounds structurally related to this compound:
| Biological Activity | Assay Type | Results/Observations |
|---|---|---|
| Antioxidant | DPPH Scavenging | Up to 71% inhibition |
| Antimicrobial | MIC Testing | Effective against pathogens at 10-30 µg/ml |
| Anticholinesterase | IC50 Measurement | IC50 = 10 nM for selected derivatives |
Scientific Research Applications
Biological Activities
Research indicates that (Z)-methyl 4-((6-(2-(benzyloxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibits several promising biological activities:
Antioxidant Properties
The compound's structure allows it to act as an effective antioxidant. Antioxidants are vital in neutralizing free radicals, which can prevent oxidative stress-related diseases. Preliminary studies suggest that compounds with similar structures possess significant antioxidant effects due to their ability to scavenge free radicals effectively.
Antitumor Activity
Research has shown that this compound may have antitumor properties. Similar derivatives have demonstrated efficacy in inhibiting tumor growth through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Halting the proliferation of cancer cells by interfering with cell cycle progression.
Studies suggest that this compound could be a promising candidate for anticancer therapy, particularly against specific cancer cell lines.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Similar compounds have been reported to effectively modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of compounds structurally related to this compound:
Study on GSK-3β Inhibition
Research targeting glycogen synthase kinase 3β (GSK-3β), a critical enzyme involved in various diseases, found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and cancer.
Antibacterial and Antifungal Activities
A series of derivatives synthesized from similar frameworks were evaluated for their antibacterial and antifungal activities against various pathogens, with some showing comparable or superior activity compared to standard drugs.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. Benzofuran Derivatives | Benzofuran core | Antioxidant, anti-inflammatory |
| 2. Methoxy-substituted Compounds | Methoxy groups | Antitumor, neuroprotective |
| 3. Dimethylcarbamate Derivatives | Carbamate group | Antimicrobial |
Q & A
Q. What are the key synthetic pathways for (Z)-methyl 4-((6-(2-(benzyloxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?
The synthesis typically involves multi-step organic reactions, including:
- Knoevenagel condensation : To form the benzylidene moiety via reaction of a benzofuran derivative with an aldehyde-containing precursor under basic conditions (e.g., piperidine) .
- Esterification : Introduction of the benzyloxy-acetate group via nucleophilic acyl substitution, often using benzyloxy-acetyl chloride in the presence of a base like triethylamine .
- Stereochemical control : Maintenance of the (Z)-configuration requires careful selection of reaction solvents (e.g., anhydrous dichloromethane) and low temperatures to minimize isomerization . Purification methods include column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm), ester carbonyls (δ 165–170 ppm), and the benzylidene proton (δ 7.5–8.0 ppm, characteristic of Z-configuration) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., calculated [M+H]: 470.1478; observed: 470.1482) .
- Infrared spectroscopy : Peaks at ~1720 cm (C=O stretching of esters) and ~1600 cm (C=C aromatic) .
Q. What are the recommended safety protocols for handling this compound?
While specific toxicity data are limited for this compound, general guidelines include:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the benzofuran core?
Critical parameters include:
- Temperature control : Maintaining 0–5°C during benzylidene formation prevents thermal degradation .
- Catalyst selection : Lewis acids like ZnCl improve electrophilic substitution in benzofuran intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side-product formation . Yield discrepancies in literature (e.g., 61% vs. 76% in similar compounds) may arise from variations in purification techniques or starting material purity .
Q. What computational approaches are used to predict biological interactions of this compound?
- Molecular docking : Models binding affinities to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. The benzylidene moiety shows π-π stacking potential with hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity; low gaps (~3.5 eV) suggest susceptibility to nucleophilic attack .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Comparative studies on analogs reveal:
- Benzyloxy group replacement : Substitution with methoxy groups reduces cytotoxicity in cancer cell lines (IC increases from 12 μM to >50 μM), likely due to decreased lipophilicity .
- Z vs. E isomerism : The (Z)-isomer exhibits 10-fold higher anti-inflammatory activity in COX-2 inhibition assays compared to the (E)-form, attributed to optimal steric alignment .
- Electron-withdrawing groups : Nitro or chloro substituents on the benzoate ring enhance oxidative stability but reduce aqueous solubility .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers address this?
- Potential causes : Polymorphism, solvent traces in crystallization, or impurities. For example, melting points of analogs range from 72–75°C to 107–109°C due to differing recrystallization solvents (ethyl acetate vs. methanol).
- Resolution : Standardize purification protocols and report solvent systems alongside melting points. Use differential scanning calorimetry (DSC) to confirm purity .
Methodological Best Practices
Q. What analytical techniques are essential for characterizing stereochemical purity?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Detects Cotton effects at ~290 nm for the (Z)-isomer, absent in the (E)-form .
- X-ray crystallography : Provides definitive stereochemical assignment; however, challenges in crystal growth may require microcrystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
